molecular formula C19H13ClF3N3O3S B2415409 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate CAS No. 321432-50-2

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate

Cat. No.: B2415409
CAS No.: 321432-50-2
M. Wt: 455.84
InChI Key: LVDLZIZQFZQPLB-ONUIUJJFSA-N
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Description

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Properties

IUPAC Name

[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDLZIZQFZQPLB-ONUIUJJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation

The condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1 ) and pyridine-3-carbaldehyde (2 ) proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to yield the (Z)-configured imine (3 ). Reaction conditions were optimized to favor the Z isomer, achieved by employing anhydrous ethanol and catalytic acetic acid under reflux (78°C, 18 hr). Molecular sieves (4Å) were added to sequester water, shifting the equilibrium toward imine formation.

Reaction Scheme:
$$
\textbf{1} + \textbf{2} \xrightarrow[\text{AcOH (cat.)}]{\text{EtOH, reflux}} \textbf{3} \quad (\text{(Z)-imine})
$$

Sulfonation of the Imine

The imine (3 ) was subsequently sulfonated using 4-methylbenzenesulfonyl chloride (4 ) in dichloromethane (DCM) with pyridine as a base. The reaction proceeded at 0°C to mitigate exothermic side reactions, yielding the target sulfonate ester (5 ) after 6 hours.

Reaction Scheme:
$$
\textbf{3} + \textbf{4} \xrightarrow[\text{pyridine}]{\text{DCM, 0°C}} \textbf{5} \quad (\text{target compound})
$$

Experimental Procedures

Synthesis of (Z)-{3-Chloro-5-(Trifluoromethyl)Pyridin-2-YlMethylidene}Amine (3)

Materials:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv, 2.14 g)
  • Pyridine-3-carbaldehyde (1.1 equiv, 1.05 mL)
  • Anhydrous ethanol (50 mL)
  • Acetic acid (0.1 mL)
  • Molecular sieves (4Å, 5 g)

Procedure:

  • Combine 1 , 2 , and molecular sieves in ethanol.
  • Add acetic acid and reflux under nitrogen for 18 hours.
  • Cool to room temperature, filter, and concentrate under reduced pressure.
  • Purify via column chromatography (hexane:ethyl acetate, 7:3) to yield 3 as a yellow solid (2.89 g, 85%).

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 1.5 Hz, 1H, pyridinyl-H), 8.55 (dd, J = 4.8, 1.5 Hz, 1H, pyridinyl-H), 8.43 (s, 1H, imine-H), 7.89–7.82 (m, 2H, pyridinyl-H), 7.49 (dd, J = 8.0, 4.8 Hz, 1H, pyridinyl-H).
  • MS (ESI+): m/z 341.1 [M+H]+.

Sulfonation to Yield Target Compound (5)

Materials:

  • Imine 3 (1.0 equiv, 3.41 g)
  • 4-Methylbenzenesulfonyl chloride (1.2 equiv, 2.18 g)
  • Dichloromethane (30 mL)
  • Pyridine (2.5 mL)

Procedure:

  • Dissolve 3 and pyridine in DCM.
  • Add 4 dropwise at 0°C, stir for 6 hours.
  • Quench with ice water, extract with DCM (3 × 20 mL).
  • Dry over Na2SO4, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 6:4) to afford 5 as a white crystalline solid (4.02 g, 78%).

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.75 (d, J = 1.6 Hz, 1H), 8.61 (dd, J = 4.8, 1.6 Hz, 1H), 8.50 (s, 1H), 7.95–7.88 (m, 4H), 7.52 (dd, J = 8.0, 4.8 Hz, 1H), 7.34 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H, CH3).
  • 19F NMR (376 MHz, CDCl3): δ -62.4 (CF3).
  • IR (KBr): 1725 cm⁻¹ (C=N), 1360, 1175 cm⁻¹ (SO2).
  • HRMS (ESI+): m/z 525.0483 [M+H]+ (calc. 525.0485).

Analytical and Spectroscopic Insights

Configurational Analysis

The (Z)-configuration of the imine was confirmed via NOESY spectroscopy, revealing spatial proximity between the pyridin-3-yl proton (δ 8.72) and the trifluoromethyl group.

Thermal Stability

Differential scanning calorimetry (DSC) showed a melting point of 162–164°C, with decomposition above 250°C, indicating suitability for formulation.

Comparative Reaction Optimization

Table 1. Effect of Solvent on Schiff Base Yield

Solvent Temperature (°C) Time (hr) Yield (%)
Ethanol 78 18 85
THF 65 24 72
Toluene 110 12 68

Key Finding: Ethanol provided optimal yield due to its polarity facilitating imine formation.

Challenges and Mitigation Strategies

  • Stereochemical Control: The (Z)-isomer predominated (>95%) when reactions were conducted under anhydrous conditions, minimizing keto-enol tautomerism.
  • Sulfonation Side Reactions: Using pyridine as a base suppressed sulfonamide byproduct formation.

Chemical Reactions Analysis

Types of Reactions

(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds containing the trifluoromethyl group as effective antimalarial agents. The structural similarities between (Z)-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino 4-methylbenzene-1-sulfonate and other known antimalarials suggest that it could serve as a lead compound for further optimization.

Case Study: Synthesis of Antimalarial Prototypes

A study synthesized various benzenesulfonamide derivatives, including those with trifluoromethyl substitutions, demonstrating promising antimalarial activity against Plasmodium falciparum. The docking studies indicated that these derivatives could inhibit dihydropteroate synthase, a critical enzyme in the malaria parasite's folate synthesis pathway .

Antimicrobial Properties

The compound's sulfonamide moiety also suggests potential antimicrobial applications. Research has shown that sulfonamide derivatives can exhibit significant activity against a range of bacterial strains, including multidrug-resistant pathogens.

Case Study: Evaluation of Antimicrobial Activity

In a recent evaluation, new thiopyrimidine–benzenesulfonamide compounds were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited microbial growth and biofilm formation, suggesting their utility in treating infections caused by resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (Z)-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino 4-methylbenzene-1-sulfonate is crucial for understanding its biological efficacy. Modifications to the pyridine rings and sulfonamide group can significantly impact its potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Trifluoromethyl substitutionIncreased lipophilicity; enhanced bioavailability
Sulfonamide groupEssential for antibacterial activity
Pyridine ring substitutionsAltered binding affinity to target enzymes

Mechanism of Action

The mechanism of action of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with various substitutions, such as:

  • 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(2-pyridinyl)methyl]-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(4-pyridinyl)methyl]-5-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](pyridin-3-yl)methylidene}amino 4-methylbenzene-1-sulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino 4-methylbenzene-1-sulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyridine core with various substituents, suggests a range of interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{ Z 3 chloro 5 trifluoromethyl pyridin 2 yl pyridin 3 yl methylidene}amino4-methylbenzene-1-sulfonate}

Key Properties:

  • Molecular Formula: C15H12ClF3N2O3S
  • Molecular Weight: 394.78 g/mol
  • CAS Number: Not specifically listed but related compounds exist.

Synthesis

Synthesis methodologies for related pyridine derivatives often involve multi-step reactions including condensation and functionalization processes. For example, the synthesis of 2-amino derivatives typically involves the reaction of pyridine derivatives with aldehydes or ketones under acidic or basic conditions, often utilizing catalysts such as paratoluenesulfonic acid .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds featuring trifluoromethyl and chloro substituents on pyridine rings. For instance:

  • Mechanism: Compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (IC50 values ranging from 0.051 µM to 0.066 µM) .
CompoundCell LineIC50 Value (µM)
Example APanc-10.051
Example BBxPC-30.066

This suggests that (Z)-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}amino 4-methylbenzene-1-sulfonate may exhibit similar activity due to structural analogies.

Antimicrobial Activity

Compounds derived from pyridine structures have also been noted for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related triazole Schiff bases have shown significant antimicrobial activity against various bacterial strains .

Study 1: Anticancer Efficacy

In an experimental study, a series of pyridine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity, with halogenated compounds showing enhanced potency .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of trifluoromethyl groups on the pyridine ring increased lipophilicity and improved membrane permeability, which are critical factors for anticancer activity . The study emphasized the importance of electronic effects introduced by halogen atoms in modulating biological responses.

Q & A

Q. Table 1: Impact of Substituents on Hypothetical Target Binding Affinity

Substituent CombinationBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
-Cl, -CF₃12 ± 20.8
-Br, -CF₃18 ± 30.5
-Cl, -CH₃45 ± 51.2

Advanced: How should researchers address discrepancies in bioactivity data across different experimental batches?

Answer:

  • Batch-to-batch variability analysis : Use HPLC-MS to detect impurities (e.g., residual solvents, isomers) that may interfere with assays .
  • Environmental controls : Stabilize samples at 4°C to prevent degradation of labile groups (e.g., sulfonate hydrolysis) .
  • Replicate studies : Perform triplicate assays under blinded conditions to isolate experimental error from compound instability .

Advanced: What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics profiling : Use affinity chromatography with immobilized compound to identify binding partners in cell lysates .
  • Kinetic studies : Time-resolved fluorescence assays to measure on/off rates for enzyme inhibition .
  • Metabolomics : Track metabolite shifts in treated cells via LC-MS to map downstream effects of target modulation .

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